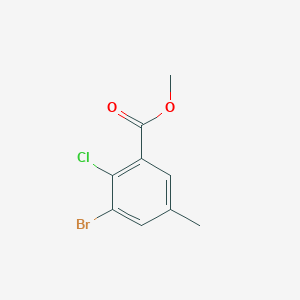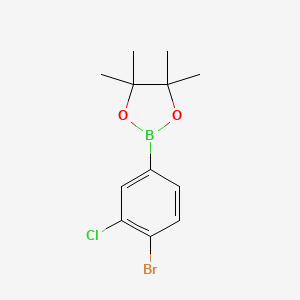
4-Bromo-3,5-dimethyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-3,5-dimethyl-1H-indazole” is a chemical compound with the molecular formula C9H9BrN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important in medicinal chemistry due to their presence in many bioactive compounds .
Synthesis Analysis
Indazoles can be synthesized through various methods. Some of the recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Specific synthesis methods for “4-Bromo-3,5-dimethyl-1H-indazole” are not mentioned in the retrieved papers.
Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer . The specific molecular structure of “4-Bromo-3,5-dimethyl-1H-indazole” is not detailed in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
- Transition Metal-Catalyzed Reactions : The synthesis of 1H-indazoles using transition metal catalysts has been explored. For instance, copper-catalyzed N–N bond formation has led to efficient routes for 1H-indazole synthesis .
- Mechanistic Insights : Computational studies can provide insights into the reaction mechanisms involved in indazole synthesis, aiding in the design of novel synthetic routes .
- Regiocontrolled Synthesis : Indazoles are key components in functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles (a related heterocycle) highlight their importance in various applications .
Organic Synthesis and Methodology Development
Predictive Modeling and Computational Chemistry
Functional Molecules and Everyday Applications
Wirkmechanismus
Target of Action
4-Bromo-3,5-dimethyl-1H-indazole is a pharmaceutical intermediate Indazole derivatives, which include 4-bromo-3,5-dimethyl-1h-indazole, are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in G0–G1 phase of cell cycle .
Biochemical Pathways
For example, some indazole derivatives can inhibit phosphoinositide 3-kinase δ, affecting the PI3K/AKT/PTEN/MTOR pathway .
Result of Action
As mentioned earlier, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines , suggesting potential anticancer effects.
Safety and Hazards
Safety data for “4-Bromo-3,5-dimethyl-1H-indazole” suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
4-bromo-3,5-dimethyl-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAZIVUWZRXGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NN=C2C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethyl-1H-indazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bicyclo[1.1.1]pentane-1,3-diol](/img/structure/B6305337.png)